molecular formula C17H12N4OS B12057679 5-(Furan-2-yl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-71-3

5-(Furan-2-yl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12057679
CAS No.: 478253-71-3
M. Wt: 320.4 g/mol
InChI Key: XOGORQHFLNTOLI-WOJGMQOQSA-N
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Description

    5-(Furan-2-yl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.

  • The compound contains a triazole ring (a five-membered ring containing three nitrogen atoms and two carbon atoms) fused with a furan ring and a naphthalene moiety. The thiol group (-SH) is attached to the triazole ring.
  • Its molecular formula is C₁₆H₁₀N₄OS, and it exhibits interesting properties due to its aromatic and heterocyclic components.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.

      Biology and Medicine: Its potential as a bioactive compound warrants investigation. Researchers explore its antimicrobial, antioxidant, and anticancer properties.

      Industry: While not widely used, it could find applications in materials science or drug development.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways affected by the compound.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    478253-71-3

    Molecular Formula

    C17H12N4OS

    Molecular Weight

    320.4 g/mol

    IUPAC Name

    3-(furan-2-yl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C17H12N4OS/c23-17-20-19-16(15-9-4-10-22-15)21(17)18-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,20,23)/b18-11+

    InChI Key

    XOGORQHFLNTOLI-WOJGMQOQSA-N

    Isomeric SMILES

    C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=CO4

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=CO4

    Origin of Product

    United States

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